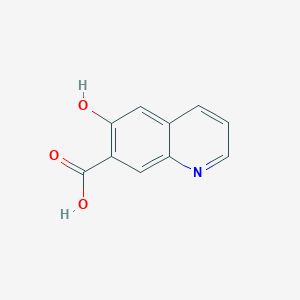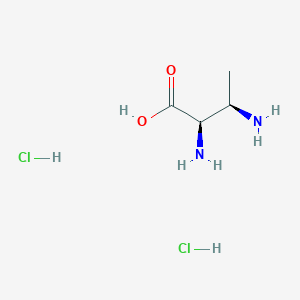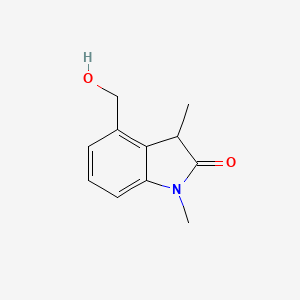
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its indole nucleus, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromomethyl phenylacetic acid with sodium acetate in a solvent such as toluene, acetic acid, or DMF, followed by heating and refluxing . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Hydroxymethyl)-1,3-dimethylindolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one include other indole derivatives such as 4-(Hydroxymethyl)-2-methylindole and 5-(Hydroxymethyl)furfural .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s hydroxymethyl and dimethyl substitutions on the indole nucleus confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(6-13)4-3-5-9(10)12(2)11(7)14/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
GSAFUPKDDDOOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2N(C1=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
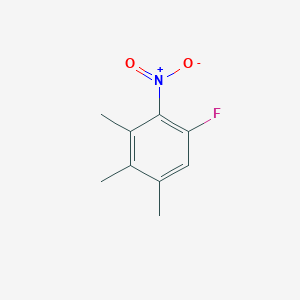

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)
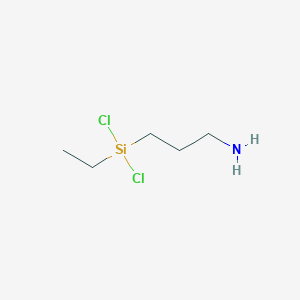

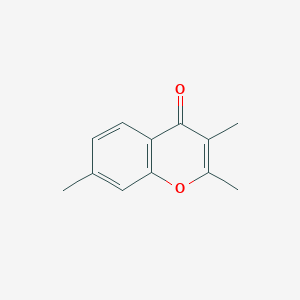


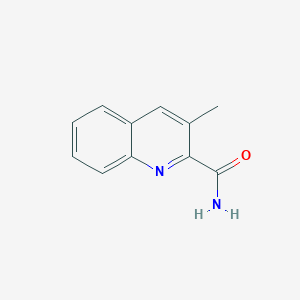
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
